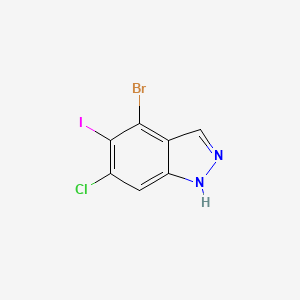
4-Bromo-6-chloro-5-iodo-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 4-chloro-2-fluoroaniline.
Chlorination: 4-chloro-2-fluoroaniline is chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline.
Bromination: The chlorinated product is then brominated using N-bromosuccinimide (NBS) to obtain 2-bromo-4-chloro-6-fluoroaniline.
Diazotization: The brominated product undergoes diazotization with sodium nitrite and reacts with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde.
Cyclization: Finally, 2-bromo-4-chloro-6-fluorobenzaldehyde is cyclized with 80% hydrazine hydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-chloro-5-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-6-chloro-5-iodo-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.
Medicine: Indazole derivatives, including this compound, have shown promise in medicinal chemistry for developing new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-5-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-6-chloro-1H-indazole: Similar in structure but lacks the iodine atom.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of the iodine atom.
4-Chloro-2-fluoroaniline: Used as a starting material in the synthesis of 4-Bromo-6-chloro-5-iodo-1H-indazole.
Uniqueness
This compound is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure
Propriétés
Formule moléculaire |
C7H3BrClIN2 |
|---|---|
Poids moléculaire |
357.37 g/mol |
Nom IUPAC |
4-bromo-6-chloro-5-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-3-2-11-12-5(3)1-4(9)7(6)10/h1-2H,(H,11,12) |
Clé InChI |
YMNHGLKKZUDODW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)I)Br)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


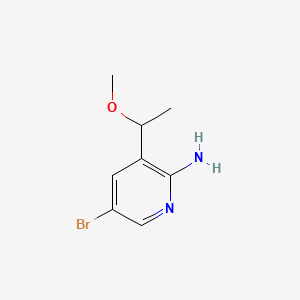
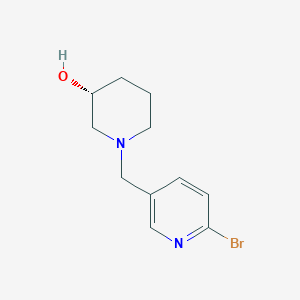
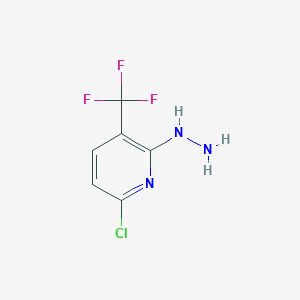
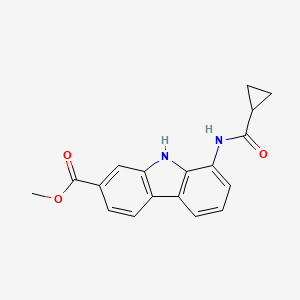
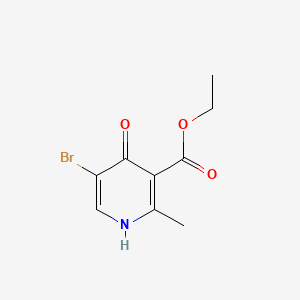
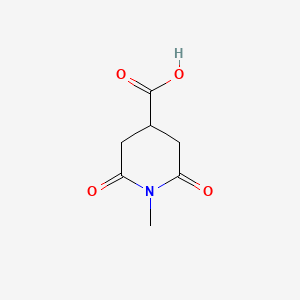
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
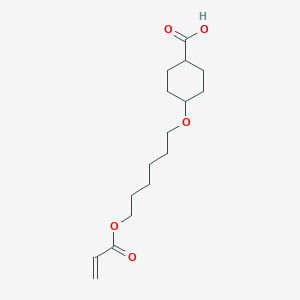
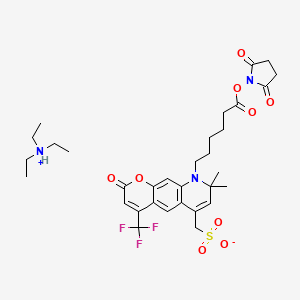
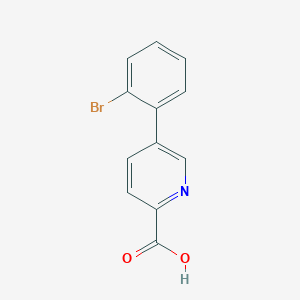
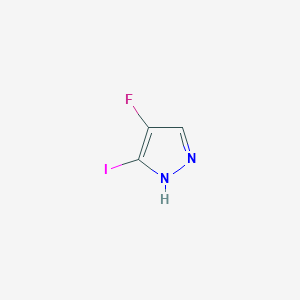

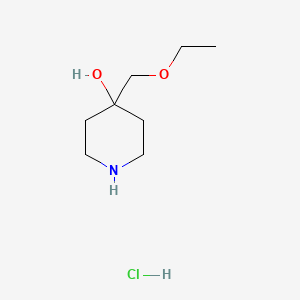
![4-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13917496.png)
